molecular formula C10H11FN2O5S B3430534 2-[2-(4-Fluorobenzenesulfonamido)acetamido]acetic acid CAS No. 847744-33-6

2-[2-(4-Fluorobenzenesulfonamido)acetamido]acetic acid

Cat. No.: B3430534
CAS No.: 847744-33-6
M. Wt: 290.27 g/mol
InChI Key: VJGJPVSEACHTNG-UHFFFAOYSA-N
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Description

2-[2-(4-Fluorobenzenesulfonamido)acetamido]acetic acid is a compound with the molecular formula C10H11FN2O5S and a molecular weight of 290.27 g/mol. This compound is known for its potential implications in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Fluorobenzenesulfonamido)acetamido]acetic acid typically involves the reaction of 4-fluorobenzenesulfonamide with acetamidoacetic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced equipment and techniques to control the reaction parameters and achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Fluorobenzenesulfonamido)acetamido]acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

2-[2-(4-Fluorobenzenesulfonamido)acetamido]acetic acid has numerous applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including its role as a drug candidate for certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(4-Fluorobenzenesulfonamido)acetamido]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[2-(4-Fluorobenzenesulfonamido)acetamido]acetic acid include:

  • 2-[2-(4-Chlorobenzenesulfonamido)acetamido]acetic acid
  • 2-[2-(4-Bromobenzenesulfonamido)acetamido]acetic acid
  • 2-[2-(4-Methylbenzenesulfonamido)acetamido]acetic acid .

Uniqueness

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom in the benzene ring enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-[[2-[(4-fluorophenyl)sulfonylamino]acetyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O5S/c11-7-1-3-8(4-2-7)19(17,18)13-5-9(14)12-6-10(15)16/h1-4,13H,5-6H2,(H,12,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGJPVSEACHTNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NCC(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401269374
Record name N-[(4-Fluorophenyl)sulfonyl]glycylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401269374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847744-33-6
Record name N-[(4-Fluorophenyl)sulfonyl]glycylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=847744-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(4-Fluorophenyl)sulfonyl]glycylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401269374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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